6-(3-Chlorophenyl)-6-oxohexanenitrile
Description
6-(3-Chlorophenyl)-6-oxohexanenitrile is a nitrile-containing organic compound with a six-carbon aliphatic chain featuring a ketone group at the sixth carbon and a 3-chlorophenyl substituent. Its molecular formula is C₁₂H₁₂ClNO, with a molecular weight of 221.68 g/mol. The compound’s structure combines a polar nitrile group, a ketone moiety, and an aromatic chlorophenyl ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications .
Properties
IUPAC Name |
6-(3-chlorophenyl)-6-oxohexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQKXHMKAPIHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642236 | |
| Record name | 6-(3-Chlorophenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-70-9 | |
| Record name | 3-Chloro-ε-oxobenzenehexanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Chlorophenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-6-oxohexanenitrile typically involves the reaction of 3-chlorobenzaldehyde with a nitrile-containing reagent under specific conditions. One common method is the Knoevenagel condensation, where 3-chlorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-6-oxohexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Chlorophenyl)-6-oxohexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-6-oxohexanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand, binding to metal ions or enzymes, thereby affecting their activity. The chlorophenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Key Properties
Key Findings :
- Electronic Effects : The meta-chloro group in the parent compound balances electron-withdrawing properties without significant steric hindrance, favoring reactivity in nucleophilic additions. Para-substituted analogs (e.g., Br, OCH₃) exhibit stronger electronic effects due to resonance or inductive effects .
- Steric Effects : Ortho-substituted derivatives (e.g., 2-Cl) face steric challenges, reducing their utility in sterically sensitive reactions .
Chain Modifications and Functional Groups
Table 2: Chain and Functional Group Variations
Key Findings :
- Nitrile Utility : The nitrile group in this compound facilitates further functionalization (e.g., hydrolysis to carboxylic acids) compared to thiomorpholine or hydroxy-containing analogs .
- Biological Relevance : Compounds like (3S,5S,6S)-6-(3-Chlorophenyl)-6-hydroxy-5-methyl-3-thiomorpholine carboxylic acid are critical impurities in drug manufacturing, requiring stringent quality control .
Physicochemical and Pharmacological Comparisons
- Solubility : The parent compound’s solubility in polar solvents (e.g., DMSO) is moderate but decreases in analogs with bulky substituents (e.g., 4-methoxy or bromophenyl groups) .
- Reactivity : The ketone group enables condensation reactions, while the nitrile participates in cyclization or nucleophilic substitutions. Para-bromo analogs show enhanced reactivity in cross-coupling reactions .
- Pharmacological Potential: Nitrile derivatives are preferred in CNS drug synthesis (e.g., Bupropion intermediates), whereas hydroxy/thiomorpholine analogs are often metabolic byproducts .
Biological Activity
6-(3-Chlorophenyl)-6-oxohexanenitrile, with the molecular formula C12H12ClN, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H12ClN
- Molecular Weight : 219.68 g/mol
- CAS Number : 898767-70-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .
- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects. Compounds with analogous structures have been noted for their ability to inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells.
- Receptor Modulation : It may also serve as a modulator for certain receptors, altering their activity and subsequently affecting cellular responses.
Case Studies
- Antimicrobial Study :
- Anticancer Study :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Yes | Yes | 25-30 |
| Similar Compound A | Yes | Moderate | 40 |
| Similar Compound B | No | High | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
